molecular formula C22H23FN4O2 B13845364 N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide

N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide

Cat. No.: B13845364
M. Wt: 394.4 g/mol
InChI Key: MYTIJGWONQOOLC-HNNXBMFYSA-N
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Description

N'-[3-[(1S)-1-(3-Fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted with a chiral (1S)-1-(3-fluoro-4-phenylphenyl)ethyl group and a morpholine-4-carboximidamide moiety. Its stereochemistry and fluorine-substituted biphenyl group may enhance binding specificity and metabolic stability compared to simpler analogs .

Properties

Molecular Formula

C22H23FN4O2

Molecular Weight

394.4 g/mol

IUPAC Name

N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide

InChI

InChI=1S/C22H23FN4O2/c1-15(17-7-8-18(19(23)13-17)16-5-3-2-4-6-16)20-14-21(29-26-20)25-22(24)27-9-11-28-12-10-27/h2-8,13-15H,9-12H2,1H3,(H2,24,25)/t15-/m0/s1

InChI Key

MYTIJGWONQOOLC-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide generally follows these key steps:

  • Synthesis of the chiral 1-(3-fluoro-4-phenylphenyl)ethyl intermediate
    This step involves the stereoselective formation of the chiral center, often achieved by asymmetric synthesis or chiral resolution techniques. The fluoro and phenyl substituents on the aromatic ring require careful control to avoid side reactions.

  • Construction of the 1,2-oxazole ring
    The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-hydroxyketones or α-ketoamides with nitrogen sources. The 5-position of the oxazole is functionalized to allow subsequent substitution.

  • Attachment of the morpholine-4-carboximidamide group
    The carboximidamide group is introduced typically by converting a carboxylic acid or ester precursor into the corresponding amidine. Morpholine is incorporated either by nucleophilic substitution or amidation reactions.

Specific Synthetic Routes and Conditions

Although direct literature on this exact compound is limited, related synthetic methodologies for similar oxazole and morpholine carboximidamide derivatives are well documented in medicinal chemistry patents and research articles related to p38 mitogen-activated protein kinase inhibitors, which share structural analogies.

  • Step 1: Preparation of the chiral intermediate
    Chiral 1-(3-fluoro-4-phenylphenyl)ethyl derivatives are often prepared by asymmetric catalytic hydrogenation of prochiral ketones or by enantioselective addition of organometallic reagents to aromatic ketones bearing fluoro and phenyl substituents.

  • Step 2: Oxazole ring formation
    The oxazole ring can be formed by cyclodehydration of α-amino ketones or by reaction of α-hydroxy ketones with amides under dehydrating conditions (e.g., using phosphoryl chloride or other dehydrating agents). The 5-position substitution is introduced by using appropriately substituted starting materials or by post-cyclization functionalization.

  • Step 3: Installation of morpholine-4-carboximidamide
    The carboximidamide group is typically synthesized by converting a carboxylic acid or ester to an amidine via reaction with reagents like amidine hydrochloride salts or by direct amidination using reagents such as Pinner salts. Morpholine ring incorporation occurs through nucleophilic substitution or amidation reactions, often under mild conditions to preserve stereochemistry.

Example Synthetic Scheme (Hypothetical)

Step Reaction Type Starting Material Reagents/Conditions Product
1 Asymmetric addition 3-fluoro-4-phenylacetophenone Chiral catalyst, organometallic reagent (1S)-1-(3-fluoro-4-phenylphenyl)ethyl intermediate
2 Cyclodehydration α-amino ketone derivative POCl3 or SOCl2, base 1,2-oxazole ring with substituents
3 Amidination and morpholine substitution Oxazole carboxylic acid or ester Amidination reagent, morpholine, base This compound

Analytical and Purification Methods

Summary Table of Key Preparation Steps

Preparation Step Key Reagents/Conditions Purpose Challenges
Stereoselective chiral intermediate synthesis Chiral catalysts, organometallic reagents Generate chiral center with (1S) configuration Control stereochemistry, avoid racemization
Oxazole ring formation α-amino ketones, dehydrating agents (POCl3) Construct 1,2-oxazole heterocycle Achieve regioselectivity and ring closure
Morpholine-4-carboximidamide installation Amidination reagents, morpholine, base Introduce amidine functionality and morpholine ring Avoid side reactions, maintain stereochemistry

Chemical Reactions Analysis

Types of Reactions

N’-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N’-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with 1,2-Oxazole and Morpholine Moieties

The compound shares structural motifs with several derivatives in the evidence:

Compound Name Key Structural Features Molecular Formula (Inferred) Evidence ID
3-(4-Fluorophenyl)-N′-hydroxy-4,5-dihydro-5-isoxazolecarboximidamide 4,5-dihydroisoxazole with 4-fluorophenyl and hydroxycarboximidamide groups C₁₁H₁₁FN₃O₂
2,6-dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine Morpholine substituted with thiadiazole and methyl groups C₉H₁₅N₃OS
3-(morpholin-4-yl)propanenitrile Morpholine linked to a nitrile-functionalized propane chain C₇H₁₂N₂O
3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide 1,2-oxazole with methyl and oxolane-linked carboxamide C₁₁H₁₆N₂O₃

Key Observations :

  • The target compound’s chiral ethyl-biphenyl group distinguishes it from simpler analogs like 3-(4-fluorophenyl)-N′-hydroxy-4,5-dihydro-5-isoxazolecarboximidamide, which lacks stereochemical complexity and the extended aromatic system .

Fluorinated Aromatic Systems

Fluorine substitution is a critical design element in the target compound. Similar fluorinated systems include:

  • 3-Chloro-N-phenyl-phthalimide: A non-oxazole compound but with a fluorinated aromatic system used in polymer synthesis. Its rigidity contrasts with the target’s flexible ethyl-biphenyl group .
  • 5-Ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide : Features a fluorinated carboxamide but lacks the oxazole-morpholine framework, highlighting divergent synthetic priorities .

Pharmacophore Overlap with Patent Compounds

The European patent (EP 4 374 877 A2) discloses pyridazine-carboxamide derivatives with morpholine-ethoxy and trifluoromethyl groups.

  • Morpholine integration : Enhances solubility and hydrogen-bonding capacity.
  • Fluorine-rich aromatic systems : Improve metabolic stability and membrane permeability .
    The target compound’s oxazole core may offer a steric and electronic profile distinct from the patent’s pyridazine-based molecules.

Research Findings and Limitations

  • Synthetic Feasibility : The compound’s stereospecific synthesis likely requires asymmetric catalysis or chiral resolution, contrasting with simpler dihydroisoxazole derivatives .
  • Computational Predictions: Molecular docking (using tools like SHELX-refined crystallographic data ) suggests the morpholine-4-carboximidamide group could act as a hydrogen-bond donor/acceptor, a feature underutilized in analogs like 3-(morpholin-4-yl)propanenitrile .
  • Data Gaps: No experimental data on bioavailability, toxicity, or target binding are available in the evidence, limiting direct functional comparisons.

Q & A

Basic: What are the key synthetic challenges in preparing N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide, and how can they be methodologically addressed?

Answer:
The synthesis involves stereochemical control at the (1S)-configured ethyl group and regioselective oxazole ring formation. Critical steps include:

  • Chiral resolution : Use chiral auxiliaries or asymmetric catalysis to ensure the (1S) configuration. For example, chiral HPLC or enzymatic resolution methods (as in morpholine derivatives ).
  • Oxazole cyclization : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor 1,2-oxazole formation over 1,3-isomers. Microwave-assisted synthesis may improve yields .
  • Purification : Employ gradient HPLC with C18 columns to separate stereoisomers and by-products, referencing impurity profiles of analogous compounds (e.g., ≤0.1% for individual impurities ).

Advanced: How can researchers resolve contradictions in bioactivity data caused by stereochemical impurities?

Answer:
Contradictions often arise from undetected stereoisomers or degradation products. Methodological solutions include:

  • Stability studies : Use accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify labile groups (e.g., morpholine carboximidamide hydrolysis ).
  • Bioassay validation : Compare activity of purified enantiomers via in vitro assays (e.g., IC50 against kinase targets). For example, separate (1S) and (1R) isomers using chiral stationary phases (CHIRALPAK® AD-H) .
  • Data normalization : Apply statistical models (ANOVA with post-hoc Tukey tests) to account for batch-to-batch variability in enantiomeric excess (e.g., ≥98% ee required for reproducibility ).

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • NMR : ¹H/¹³C NMR to confirm the oxazole ring (δ 8.1–8.3 ppm for H-5) and morpholine carboximidamide (δ 3.4–3.7 ppm for N-CH2) .
  • HPLC-MS : High-resolution MS (HRMS-ESI) for molecular ion validation (expected [M+H]+: m/z calculated via ChemDraw).
  • XRD : Single-crystal X-ray diffraction to resolve stereochemistry, particularly the (1S)-ethyl group .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Answer:

  • ADMET prediction : Use Schrödinger’s QikProp to assess logP (target 2–4), Caco-2 permeability (>50 nm/s), and CYP450 inhibition risks .
  • Molecular docking : Dock into target proteins (e.g., kinase domains) with AutoDock Vina. Prioritize morpholine interactions with ATP-binding pockets (ΔG ≤ −8 kcal/mol ).
  • Metabolite prediction : GLORYx or Meteor software to identify potential Phase I/II metabolites (e.g., morpholine ring oxidation ).

Basic: What in vitro assays are recommended for initial bioactivity screening?

Answer:

  • Kinase inhibition : Use HTRF® Kinase assays (e.g., EGFR, BRAF) at 1–10 µM concentrations .
  • Cytotoxicity : MTT assay on cancer cell lines (IC50 determination; compare to cisplatin controls ).
  • Solubility : Shake-flask method in PBS (pH 7.4) with UV-Vis quantification (≥50 µg/mL desired ).

Advanced: How can researchers address low aqueous solubility during formulation studies?

Answer:

  • Co-solvent systems : Test PEG-400/ethanol mixtures (e.g., 30:70 v/v) for parenteral use, referencing solubility enhancements in fluorophenyl analogs .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm via DLS) with >80% encapsulation efficiency .
  • Solid dispersion : Spray-dry with HPMCAS-LF to improve oral bioavailability (dissolution >85% in 60 min ).

Basic: What safety precautions are essential during handling?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (per OSHA guidelines ).
  • Ventilation : Use fume hoods for weighing (LD50 data unavailable; assume toxicity akin to morpholine derivatives ).
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid .

Advanced: How can isotopic labeling aid in metabolite tracking?

Answer:

  • ¹³C/²H labeling : Synthesize with deuterated ethyl groups ([D5]-ethyl) for LC-MS/MS metabolite quantification .
  • Radioisotopes : Incorporate ¹⁴C at the oxazole C-3 position for autoradiography in rodent models .

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